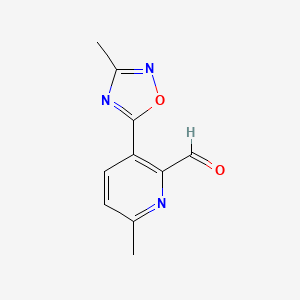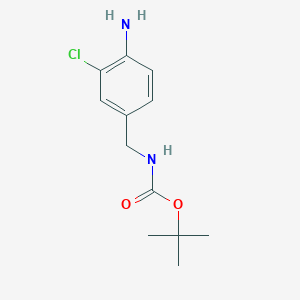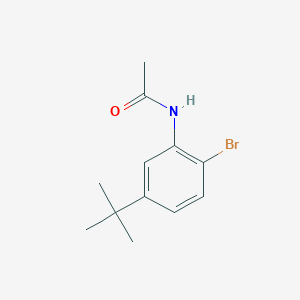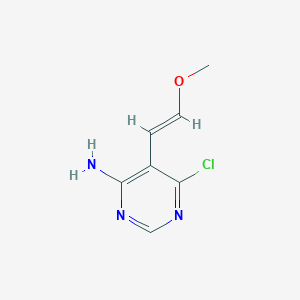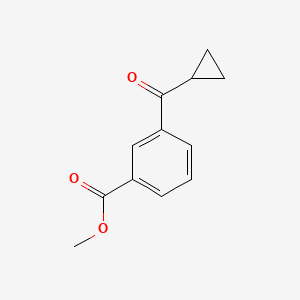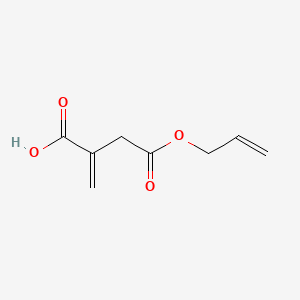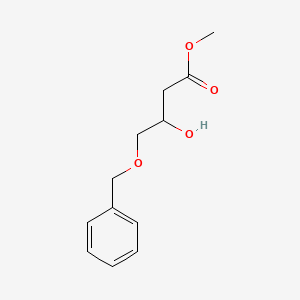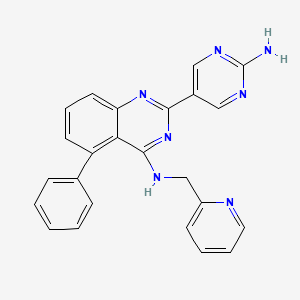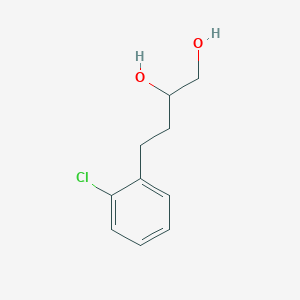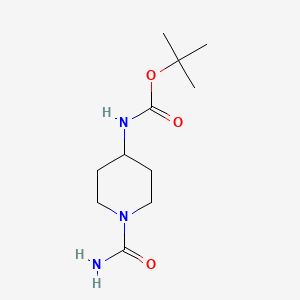
tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a piperidine ring substituted with a carbamoyl group and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted carbamates
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate is used as a building block in the synthesis of complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
- tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Comparison:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar in structure but with a methyl group instead of a carbamoyl group, leading to different reactivity and applications.
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate: Contains an isopropyl group, which affects its steric properties and reactivity.
tert-Butyl (1-acetylpiperidin-4-yl)carbamate:
Conclusion
tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in organic synthesis, biological research, and industrial applications.
Propiedades
Fórmula molecular |
C11H21N3O3 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
tert-butyl N-(1-carbamoylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-6-14(7-5-8)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16) |
Clave InChI |
QEXFMEWFKVNFQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13984514.png)
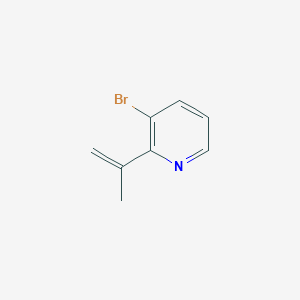
![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13984523.png)
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)
